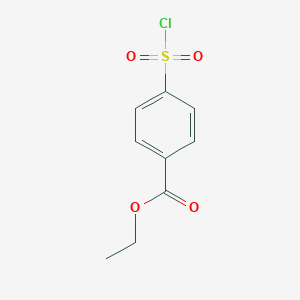

Ethyl 4-(chlorosulfonyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chlorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNJSMNKWNPSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394844 | |

| Record name | 4-Chlorosulfonyl-benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-51-8 | |

| Record name | Benzoic acid, 4-(chlorosulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorosulfonyl-benzoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(chlorosulfonyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 4-(chlorosulfonyl)benzoate CAS number and properties

CAS Number: 10486-51-8

This technical guide provides an in-depth overview of Ethyl 4-(chlorosulfonyl)benzoate, a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties

This compound is a yellow powder at room temperature.[1] It is a bifunctional molecule containing both an ethyl ester and a sulfonyl chloride group, making it a versatile building block in organic synthesis. The presence of the reactive sulfonyl chloride group allows for the facile introduction of the ethyl 4-carboxybenzenesulfonyl moiety into various molecules.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10486-51-8 | [1][2] |

| Molecular Formula | C₉H₉ClO₄S | [1][3] |

| Molecular Weight | 248.68 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Boiling Point | 346.0 ± 25.0 °C (Predicted) | |

| Purity | Typically ≥95% | [1][4] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of sulfonamides from sulfonyl chlorides is a well-established reaction. A typical procedure involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

Caption: General workflow for the synthesis of sulfonamides.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics are as follows:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons (two doublets in the region of 7.5-8.5 ppm) would be expected.

-

¹³C NMR: Characteristic peaks for the ester carbonyl carbon (around 165 ppm), the aromatic carbons, and the ethyl group carbons would be observed.

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester (around 1720 cm⁻¹), the S=O stretching of the sulfonyl chloride (asymmetric and symmetric stretches around 1375 and 1185 cm⁻¹ respectively), and C-O stretching would be prominent.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the sulfonyl chloride group.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, primarily through the formation of sulfonamide linkages.[6] Sulfonamides are a class of drugs that have been widely used for their antimicrobial properties and are also found in various other therapeutic agents.[7]

The general importance of sulfonyl chlorides as building blocks in medicinal chemistry is well-documented.[5] They are precursors to sulfonamides, which are present in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Experimental Workflow in Drug Discovery

The use of this compound in a drug discovery workflow typically involves its reaction with a library of amines to generate a diverse set of sulfonamide derivatives. These compounds are then screened for biological activity.

Caption: Workflow for drug discovery using this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 10486-51-8|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]

- 4. Hit2Lead | this compound | CAS# 10486-51-8 | MFCD00121815 | BB-4020380 [hit2lead.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Chlorosulfonyl-benzoic acid ethyl ester [myskinrecipes.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties and appearance of Ethyl 4-(chlorosulfonyl)benzoate

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-(chlorosulfonyl)benzoate, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of a key synthetic pathway.

Physical and Chemical Properties

This compound is a chemical compound with the molecular formula C9H9ClO4S.[1][2] It is primarily used as a reagent in organic synthesis. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9H9ClO4S[1][2] |

| Molecular Weight | 248.68 g/mol [1][2] |

| Appearance | Yellow powder[2] |

| Purity | ≥95.0%[2] |

| Boiling Point | No data available[1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |

| CAS Number | 10486-51-8[1] |

Appearance

This compound typically presents as a yellow powder.[2] Its solid form is consistent with its use as a stable reagent in laboratory settings.

Representative Experimental Protocol: Synthesis of Aryl Sulfonylbenzoates

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general and representative procedure for the synthesis of a closely related compound, Mthis compound, can be described. This process can be adapted by substituting methanol with ethanol to yield the ethyl ester.

Objective: To synthesize an aryl sulfonylbenzoate from 4-chlorosulfonylbenzoic acid.

Materials:

-

4-chlorosulfonylbenzoic acid

-

Dichloroethane

-

Thionyl chloride

-

Ethanol (pre-cooled)

-

Ice-cold water

Procedure:

-

Dissolve 4-chlorosulfonylbenzoic acid (e.g., 5 g, 23 mmol) in dichloroethane (10 mL).

-

Add thionyl chloride (20 mL) to the solution.

-

Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

-

After the reaction is complete, concentrate the mixture using a rotary evaporator to obtain a crude solid.

-

Cool the resulting solid in an ice bath for 5 minutes.

-

Slowly add pre-cooled ethanol (40 mL) at 0°C with continuous stirring over a period of 5 minutes.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 10 minutes.

-

Precipitate the product by adding ice-cold water (40 mL), which will result in the formation of a white solid.

-

Collect the solid product by filtration and dry it under a vacuum to yield the pure this compound.

This protocol is based on the synthesis of the methyl ester and is expected to have a high yield for the ethyl ester as well.[3]

Synthetic Workflow Diagram

The following diagram illustrates the logical steps for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

In-Depth Technical Guide: Spectroscopic Data for Ethyl 4-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(chlorosulfonyl)benzoate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While comprehensive public database entries for the experimental spectroscopic data of this compound are scarce, the following tables have been constructed based on typical values for structurally similar compounds and predicted spectral features. It is crucial for researchers to acquire experimental data on their own samples for definitive characterization.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | Ar-H (ortho to -SO₂Cl) |

| ~8.15 | Doublet | 2H | Ar-H (ortho to -COOEt) |

| 4.45 | Quartet | 2H | -OCH₂CH₃ |

| 1.42 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C=O (Ester) |

| ~148.0 | Ar-C (ipso to -SO₂Cl) |

| ~135.0 | Ar-C (ipso to -COOEt) |

| ~131.0 | Ar-CH (ortho to -SO₂Cl) |

| ~128.0 | Ar-CH (ortho to -COOEt) |

| ~62.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1380 | Strong | S=O Stretch (Asymmetric) |

| ~1180 | Strong | S=O Stretch (Symmetric) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~560 | Medium | C-S Stretch |

| ~545 | Medium | S-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 248/250 | [M]⁺∙ Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 213 | [M - Cl]⁺ |

| 203 | [M - OCH₂CH₃]⁺ |

| 185 | [M - SO₂Cl]⁺ |

| 139 | [C₆H₄CO]⁺ |

Experimental Protocols

For researchers synthesizing or utilizing this compound, the following are detailed methodologies for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of dry this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with the following typical parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more (as needed for signal-to-noise)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Procedure (using EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

The Chlorosulfonyl Group: A Cornerstone of Modern Chemistry and Drug Discovery

An In-depth Technical Guide on its Fundamental Reactivity

The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group of significant importance in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Its pronounced electrophilicity makes it a key building block for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. This guide provides a comprehensive overview of the fundamental reactivity of the chlorosulfonyl group, detailing its primary reactions, mechanisms, and applications, with a focus on providing actionable data and protocols for researchers, scientists, and drug development professionals.

Core Reactivity: The Electrophilic Nature of the Sulfonyl Center

The reactivity of the chlorosulfonyl group is dominated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur atom. This polarization renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions at the sulfur center.[1][2]

The general mechanism for the reaction of a sulfonyl chloride with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution pathway, typically considered to be an SN2-like reaction at the sulfur atom.

Key Reactions of the Chlorosulfonyl Group

The versatility of the chlorosulfonyl group is demonstrated by its reactions with a broad spectrum of nucleophiles. The most common and synthetically useful transformations are detailed below.

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is the most common method for the synthesis of sulfonamides, a critical functional group in a vast number of pharmaceuticals, including antibiotics and antihypertensives.[1][3] The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for the synthesis of sulfonamides is depicted below:

Caption: General workflow for sulfonamide synthesis.

The reaction mechanism for sulfonamide formation is as follows:

References

An In-depth Technical Guide to Ethyl 4-(chlorosulfonyl)benzoate: Synthesis, Reactions, and Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-(chlorosulfonyl)benzoate is a key bifunctional reagent in organic synthesis, primarily utilized as a crucial intermediate in the preparation of a wide array of sulfonamide derivatives. Its dual reactivity, stemming from the presence of both an ester and a reactive sulfonyl chloride group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 10486-51-8 |

| Molecular Formula | C₉H₉ClO₄S |

| Molecular Weight | 248.68 g/mol |

| Appearance | Yellow powder |

| Purity | Typically ≥95% |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from benzoic acid. The first step involves the Fischer esterification of benzoic acid with ethanol to produce ethyl benzoate, which is then subjected to chlorosulfonation.

Step 1: Synthesis of Ethyl Benzoate

The esterification of benzoic acid with ethanol is a well-established and straightforward reaction, often catalyzed by a strong acid like sulfuric acid.

Experimental Protocol:

-

To a round-bottom flask, add benzoic acid (e.g., 24.4 g) and an excess of anhydrous ethanol (e.g., 18.4 g).

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the excess ethanol is removed by distillation.

-

The residue is cooled and washed with water and a sodium bicarbonate solution to neutralize the remaining acid.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the ethyl benzoate is purified by distillation.

Step 2: Chlorosulfonation of Ethyl Benzoate

The introduction of the chlorosulfonyl group onto the ethyl benzoate ring is achieved via electrophilic aromatic substitution using chlorosulfonic acid.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, ethyl benzoate is cooled in an ice bath.

-

Chlorosulfonic acid (typically 3-4 molar equivalents) is added dropwise to the cooled ethyl benzoate while maintaining a low temperature (0-5 °C).

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reaction.

-

The reaction mixture is then carefully poured onto crushed ice with stirring.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Benzoic Acid.

Key Reactions and Applications

The primary utility of this compound lies in its reaction with nucleophiles, particularly amines, to form sulfonamides. This reaction is fundamental to the synthesis of a multitude of compounds with diverse applications, especially in the pharmaceutical industry as it serves as a building block for active pharmaceutical ingredients (APIs).[1]

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines readily yields the corresponding N-substituted sulfonamides. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol for Sulfonamide Synthesis:

-

Dissolve the amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine).

-

Cool the solution in an ice bath.

-

Add this compound (1-1.2 equivalents) portion-wise to the cooled amine solution.

-

If a non-basic solvent is used, add a base such as triethylamine or pyridine (1.5-2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

The reaction mixture is then typically washed with dilute acid, water, and brine.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The resulting sulfonamide can be purified by recrystallization or column chromatography.

The table below summarizes representative examples of sulfonamides synthesized from this compound with reported yields.

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Aniline | Ethyl 4-(N-phenylsulfamoyl)benzoate | Pyridine, rt | >90 |

| 4-Methylaniline | Ethyl 4-(N-(p-tolyl)sulfamoyl)benzoate | Pyridine, rt | >90 |

| 4-Methoxyaniline | Ethyl 4-(N-(4-methoxyphenyl)sulfamoyl)benzoate | Pyridine, rt | >90 |

| Ammonia | Ethyl 4-sulfamoylbenzoate | Aqueous Ammonia | High |

General Reaction Scheme for Sulfonamide Synthesis

Caption: Synthesis of Sulfonamides from this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic ethyl ester pattern (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons would appear as two doublets in the downfield region (around 7.8-8.2 ppm) due to the para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm region), the methylene carbon of the ethyl group (around 61 ppm), and the methyl carbon of the ethyl group (around 14 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the carbonyl group (C=O) of the ester at approximately 1720 cm⁻¹, and the sulfonyl chloride group (S=O) stretches, typically appearing as two strong bands around 1380 cm⁻¹ and 1180 cm⁻¹.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis and the high reactivity of its sulfonyl chloride group make it an essential building block for the creation of a wide range of sulfonamides, many of which are of significant interest in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical compound.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Ethyl 4-(chlorosulfonyl)benzoate is a key bifunctional reagent extensively utilized in medicinal chemistry and drug development as a building block for the synthesis of sulfonamide derivatives. The presence of a reactive sulfonyl chloride group and an ethyl ester moiety allows for the straightforward introduction of the sulfamoyl group and subsequent derivatization, making it an invaluable intermediate for creating compound libraries for screening.

Sulfonamides, or "sulfa drugs," represent a critical class of pharmacologically active compounds.[1] They are known to exhibit a wide array of biological activities, including antibacterial, carbonic anhydrase inhibition, antiviral, and anticancer properties.[2][3] The primary mechanism for their antibacterial action is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[4][5][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.[6]

The ethyl ester group on the benzoate ring provides a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures, or it can be converted into other functional groups, enhancing the diversity of the synthesized compounds. This protocol provides a detailed methodology for the synthesis of N-substituted sulfonamides from this compound.

General Reaction Scheme

The synthesis involves the reaction of this compound with a primary or secondary amine in the presence of a base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of sulfonamides from this compound is outlined below.

Caption: General experimental workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general method for reacting an amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the chosen amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the flask to 0°C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes using a dropping funnel, ensuring the internal temperature remains below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Quench the reaction by slowly adding 1M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and add more DCM if necessary.

-

Wash the organic layer successively with 1M HCl, water, and finally brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) or by flash column chromatography on silica gel to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and by determining its melting point.

Representative Data

The following table summarizes representative results for the synthesis of various sulfonamides from this compound. Actual yields and physical properties may vary based on specific reaction conditions and the purity of reagents.

| Amine Reactant (R-NH₂) | Product Name | Product Structure | Representative Yield (%) | Physical State |

| Ammonia (NH₃) | Ethyl 4-sulfamoylbenzoate | 85-95% | White Solid | |

| Benzylamine | Ethyl 4-(N-benzylsulfamoyl)benzoate | 90-98% | White Crystalline | |

| Aniline | Ethyl 4-(N-phenylsulfamoyl)benzoate | 88-96% | Off-white Solid | |

| Morpholine | Ethyl 4-(morpholinosulfonyl)benzoate | 92-99% | White Solid | |

| 4-Fluoroaniline | Ethyl 4-(N-(4-fluorophenyl)sulfamoyl)benzoate | 87-95% | Pale Yellow Solid |

Mechanism of Action: Inhibition of Bacterial Folic Acid Synthesis

A primary application for novel sulfonamides is in the development of antibacterial agents. The diagram below illustrates the mechanism by which sulfonamides inhibit the dihydropteroate synthase (DHPS) enzyme in the bacterial folic acid synthesis pathway.

Caption: Sulfonamide competitive inhibition of DHPS.

As shown, sulfonamides are structural analogs of the natural substrate PABA.[5] They bind to the active site of the DHPS enzyme, preventing PABA from binding and thereby blocking the production of dihydropteroate, a crucial precursor for folic acid synthesis.[4][7] Since bacteria cannot import folate and must synthesize it, this inhibition halts DNA replication and cell growth.[6] Mammalian cells are unaffected as they obtain folate from their diet, providing a basis for the selective toxicity of these drugs.[6]

References

- 1. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. scispace.com [scispace.com]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Note: Protocol for Derivatizing Amines with Ethyl 4-(chlorosulfonyl)benzoate for HPLC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is crucial in various stages of drug development and biomedical research. Many amine-containing compounds lack sufficient chromophores or have poor ionization efficiency, making their detection by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) challenging. Chemical derivatization can overcome these limitations by introducing a tag that enhances chromatographic retention, improves ionization, and allows for sensitive and specific detection.

This application note provides a detailed protocol for the derivatization of primary and secondary amines with Ethyl 4-(chlorosulfonyl)benzoate. This reagent reacts with the amine functional group to form a stable sulfonamide derivative. The introduced ethyl benzoate moiety provides a consistent and readily ionizable tag, facilitating robust quantification by HPLC-MS. This method is applicable for the analysis of a wide range of amine-containing analytes, including small molecule drugs, metabolites, and biomarkers.

Reaction Principle

This compound is an effective derivatizing agent for primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). A base is required in the reaction mixture to neutralize the HCl produced and drive the reaction to completion.

Experimental Protocols

Materials and Reagents

-

This compound (Purity ≥ 98%)

-

Amine-containing analyte(s) of interest

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Sodium Carbonate (Na₂CO₃)

-

Formic Acid (FA), LC-MS grade

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

HPLC-MS system (equipped with an electrospray ionization source)

Standard Solution Preparation

-

Derivatizing Reagent Stock Solution (10 mM): Dissolve 2.49 mg of this compound in 1 mL of acetonitrile. This solution should be prepared fresh daily.

-

Amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the amine analyte in a suitable solvent (e.g., water, methanol, or ACN) to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the amine stock solution with the appropriate solvent to cover the desired concentration range for the calibration curve.

-

Base Solution (100 mM): Dissolve 10.6 mg of sodium carbonate in 1 mL of HPLC grade water.

Sample Derivatization Protocol

-

Sample Preparation: To 50 µL of the amine standard solution (or sample extract) in a microcentrifuge tube, add 50 µL of 100 mM sodium carbonate solution.

-

Initiate Reaction: Add 100 µL of the 10 mM this compound solution in acetonitrile to the mixture.

-

Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 30 minutes.

-

Quenching: After incubation, cool the reaction mixture to room temperature. To quench the reaction and neutralize the excess base, add 10 µL of 1% formic acid in water.

-

Sample Dilution: Dilute the sample as needed with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) prior to HPLC-MS analysis.

-

Centrifugation: Centrifuge the final solution at 10,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an HPLC vial.

HPLC-MS Analysis

HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

Data Presentation

The derivatization of a model primary amine (e.g., benzylamine) and a model secondary amine (e.g., N-methylbenzylamine) with this compound would yield the following theoretical mass-to-charge ratios for the protonated molecular ions [M+H]⁺.

| Analyte | Derivatized Product | Chemical Formula of Derivative | Exact Mass of Derivative | [M+H]⁺ (m/z) |

| Benzylamine | Ethyl 4-((benzylsulfonyl)amino)benzoate | C₁₆H₁₇NO₄S | 319.09 | 320.10 |

| N-Methylbenzylamine | Ethyl 4-((benzyl(methyl)sulfonyl)amino)benzoate | C₁₇H₁₉NO₄S | 333.10 | 334.11 |

Note: The actual observed m/z values may vary slightly depending on the instrument calibration.

Visualization of the Experimental Workflow

Ethyl 4-(chlorosulfonyl)benzoate: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(chlorosulfonyl)benzoate is a key bifunctional molecule utilized in medicinal chemistry as a versatile building block for the synthesis of a wide array of sulfonamide-containing compounds. Its structure, featuring a reactive sulfonyl chloride group and an ethyl ester moiety, allows for sequential or orthogonal derivatization, making it an invaluable tool in the construction of complex molecules with diverse biological activities. The sulfonamide functional group, a cornerstone in drug design, imparts favorable pharmacokinetic and pharmacodynamic properties to molecules, including strong binding to biological targets, improved solubility, and metabolic stability. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis of representative derivatives and a summary of their biological activities.

Applications in Medicinal Chemistry

The primary application of this compound lies in the synthesis of N-substituted sulfonamides. The reactive sulfonyl chloride readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, yielding a diverse library of sulfonamide derivatives. The ethyl ester group can be subsequently hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules of interest, further expanding the chemical space accessible from this building block.

Derivatives of this compound have shown significant potential in various therapeutic areas:

-

Anticancer Agents: Sulfonamides are known to target various pathways involved in cancer progression. Many derivatives have demonstrated potent inhibitory activity against cancer-associated enzymes like carbonic anhydrases and receptor tyrosine kinases.

-

Antimicrobial Agents: The sulfonamide scaffold is a classic pharmacophore in antibacterial drugs. Novel sulfonamides derived from this compound continue to be explored for their efficacy against resistant bacterial strains.

-

Enzyme Inhibitors: The sulfonamide group is a key zinc-binding group in many metalloenzyme inhibitors. This property has been exploited to design potent and selective inhibitors for various enzymes, including carbonic anhydrases, which are implicated in glaucoma, epilepsy, and cancer.

Data Presentation

Table 1: Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoates

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | Ethyl 4-(N-phenylsulfamoyl)benzoate | 95 |

| 2 | Benzylamine | Ethyl 4-(N-benzylsulfamoyl)benzoate | Not Reported |

| 3 | Morpholine | Ethyl 4-(morpholinosulfonyl)benzoate | Not Reported |

| 4 | Piperidine | Ethyl 4-(piperidinosulfonyl)benzoate | Not Reported |

Note: Yields are based on reported literature for similar reactions and may vary depending on specific reaction conditions.

Table 2: Biological Activity of Sulfonamide Derivatives

| Compound | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Anticancer | RXF393 (Renal) | 7.01 ± 0.39 µM[4] |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Anticancer | HT29 (Colon) | 24.3 ± 1.29 µM[4] |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Anticancer | LOX IMVI (Melanoma) | 9.55 ± 0.51 µM[4] |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Carbonic Anhydrase IX Inhibition | - | 0.477 ± 0.03 µM |

| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivative | Carbonic Anhydrase XII Inhibition | - | 1.933 ± 0.11 μM |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Anticancer | HeLa | 8.49–62.84 µg/mL[1] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Anticancer | SKOV-3 | 7.87–70.53 µg/mL[1] |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | Anticancer | MCF-7 | 11.20–93.46 µg/mL[1] |

Experimental Protocols

General Protocol for the Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoates

This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, benzylamine, morpholine)

-

Pyridine

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a solution of the amine (1.0 eq) in a mixture of DCM and pyridine (1:1) at room temperature under a nitrogen atmosphere, add this compound (1.2 eq).

-

Stir the resulting mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with water, followed by 1N HCl.

-

Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(N-substituted-sulfamoyl)benzoate.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).

Visualizations

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Cancer

Caption: Inhibition of carbonic anhydrase IX by sulfonamide derivatives.

Experimental Workflow: Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoates

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to readily form sulfonamide derivatives, coupled with the potential for further modification of the ester group, provides a straightforward entry into a vast chemical space of biologically active molecules. The application notes and protocols provided herein serve as a guide for researchers to effectively utilize this building block in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives from this compound is expected to yield new and improved drug candidates for a variety of diseases.

References

- 1. The carbonic anhydrase inhibitor acetazolamide inhibits urinary bladder cancers via suppression of β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. mdpi.com [mdpi.com]

Application of Ethyl 4-(chlorosulfonyl)benzoate in the Synthesis of Carbonic Anhydrase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 4-(chlorosulfonyl)benzoate as a key starting material in the synthesis of novel carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, cancer, and epilepsy. This compound is a versatile reagent that allows for the introduction of the critical benzenesulfonamide zinc-binding group, a hallmark of many potent CA inhibitors.

Overview of Synthetic Strategy

The primary application of this compound in this context is its reaction with various primary and secondary amines to form a diverse library of ethyl 4-sulfamoylbenzoate derivatives. The sulfonyl chloride moiety of this compound readily reacts with the nucleophilic amine to form a stable sulfonamide bond. The ester group on the benzoate ring can be further modified, although it is often maintained in the final compounds to modulate physicochemical properties. This straightforward synthetic approach, often referred to as the "tail approach," allows for the exploration of structure-activity relationships by varying the amine component.

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methodologies for the preparation of benzenesulfonamide-based carbonic anhydrase inhibitors.

General Synthesis of Ethyl 4-(N-substituted-sulfamoyl)benzoate Derivatives

This protocol describes the reaction of this compound with a generic amine (R-NH₂ or R₁R₂NH).

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.0-1.2 eq) in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl 4-(N-substituted-sulfamoyl)benzoate derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Synthesis of Benzoylthioureido Benzenesulfonamide Derivatives (Example)

This protocol is adapted from the synthesis of an ethylbenzoate series of carbonic anhydrase inhibitors.

Step 1: Synthesis of an Isothiocyanate Intermediate (if applicable)

In some multi-step syntheses, an isothiocyanate intermediate is first prepared from an amine.

Step 2: Reaction with Ethyl 4-aminobenzoate (or similar amine)

-

To a solution of the isothiocyanate derivative in a suitable solvent (e.g., anhydrous acetone or DMF), add Ethyl 4-aminobenzoate.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

-

The resulting thiourea derivative often precipitates from the reaction mixture and can be collected by filtration.

-

The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data Summary

The following table summarizes the in vitro carbonic anhydrase inhibitory activity of a series of ethylbenzoate derivatives, which can be synthesized utilizing this compound as a precursor. The data is presented as inhibition constants (Kᵢ) in nanomolar (nM) concentrations.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 7a | 58.20 | 2.50 | - | - |

| 7b | 56.30 | 2.10 | - | - |

| 7c | 33.00 | 56.60 | 31.20 | - |

| 7e | - | 39.60 | - | - |

| 7f | 43.00 | 39.00 | 30.00 | - |

| 8a | - | - | - | 17.00 |

| 8f | - | - | - | 11.00 |

| 9e | - | - | 29.00 | - |

| Acetazolamide (AAZ) | 250.00 | 12.10 | 25.70 | 5.70 |

| SLC-0111 | 5080.00 | 960.00 | 45.00 | 45.00 |

Data adapted from a study on benzoylthioureido benzenesulfonamide derivatives and their analogues.[1]

Signaling Pathways and Logical Relationships

The inhibition of specific carbonic anhydrase isoforms can modulate key signaling pathways involved in cancer and glaucoma.

Carbonic Anhydrase IX (CA IX) in Cancer Progression

CA IX is a tumor-associated isoform that is often overexpressed in response to hypoxia (low oxygen levels) in solid tumors. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.

Caption: Role of Carbonic Anhydrase IX in Cancer Progression.

Carbonic Anhydrase Inhibition in Glaucoma

In the eye, carbonic anhydrase (predominantly CA II) in the ciliary body epithelium is crucial for the production of aqueous humor. Inhibition of this enzyme reduces the formation of bicarbonate ions, leading to decreased fluid secretion and a subsequent reduction in intraocular pressure (IOP), a major risk factor for glaucoma.

Caption: Mechanism of Carbonic Anhydrase Inhibitors in Glaucoma.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of carbonic anhydrase inhibitors derived from this compound.

Caption: Workflow for CA Inhibitor Synthesis and Evaluation.

References

Application Notes and Protocols: Ethyl 4-(chlorosulfonyl)benzoate for the Creation of Diverse Compound Libraries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 4-(chlorosulfonyl)benzoate as a versatile building block for the synthesis of diverse sulfonamide libraries. The protocols outlined below are designed for researchers in drug discovery and medicinal chemistry, offering detailed methodologies for parallel synthesis and guidance on the potential therapeutic applications of the resulting compound libraries.

Introduction

This compound is a key starting material for the construction of compound libraries, particularly those based on the sulfonamide scaffold. The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, enabling the generation of a diverse set of molecules from a single, readily available precursor. The ethyl ester moiety provides an additional point for chemical modification, further expanding the chemical space that can be explored. Sulfonamide-containing compounds have a rich history in medicinal chemistry and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This makes libraries derived from this compound particularly valuable for high-throughput screening and hit-to-lead optimization campaigns.

Key Applications

Compound libraries synthesized from this compound are valuable tools for:

-

Primary High-Throughput Screening (HTS): Rapidly screen large numbers of diverse compounds to identify initial hits against a biological target.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the amine substituent to understand the structural requirements for biological activity and optimize lead compounds.

-

Fragment-Based Drug Discovery: The sulfonamide core can serve as a starting point for the development of more complex molecules.

-

Chemical Probe Development: Identify potent and selective compounds to investigate the function of specific proteins or pathways.

Experimental Protocols

The following protocols describe the synthesis of a diverse library of sulfonamides from this compound using a parallel synthesis approach in a 96-well plate format.

Protocol 1: Parallel Solution-Phase Synthesis of a Sulfonamide Library

This protocol is adapted from methodologies for the synthesis of sulfamoyl benzamides and is suitable for generating a focused library of compounds.[3]

Materials:

-

This compound

-

A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, heterocycles)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

96-well reaction block with sealing mat

-

Multichannel pipette

-

Centrifugal evaporator

-

LC-MS for analysis

Procedure:

-

Preparation of Reagent Stock Solutions:

-

Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

-

Prepare a 0.25 M stock solution of each amine in anhydrous DCM in separate vials.

-

Prepare a 0.5 M stock solution of TEA in anhydrous DCM.

-

-

Reaction Setup:

-

To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (40 µmol).

-

Using a multichannel pipette, add 200 µL of a unique amine stock solution to each well (50 µmol).

-

Add 100 µL of the TEA stock solution to each well (50 µmol).

-

-

Reaction and Work-up:

-

Seal the reaction block with a sealing mat and shake at room temperature for 12-16 hours.

-

After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.

-

Re-dissolve the residue in each well in 500 µL of DCM.

-

Wash the organic layer by adding 500 µL of 1 M HCl, shaking, and carefully removing the aqueous layer. Repeat the wash with 500 µL of saturated sodium bicarbonate solution and then 500 µL of brine.

-

Dry the organic layer by adding anhydrous sodium sulfate to each well.

-

Transfer the dried organic solution to a clean, tared 96-well plate.

-

Evaporate the solvent to yield the crude product.

-

-

Analysis and Purification:

-

Determine the crude yield for each well.

-

Analyze the purity of each compound by LC-MS.

-

If necessary, purify the desired compounds using preparative HPLC or other suitable chromatographic techniques.

-

Protocol 2: Solid-Phase Synthesis of a Sulfonamide Library

This protocol is a general guideline adapted from solid-phase synthesis methodologies for sulfonamide libraries and offers advantages in terms of purification.[4][5][6][7]

Materials:

-

Rink Amide resin or other suitable solid support

-

This compound

-

A diverse set of primary and secondary amines

-

DIEA

-

DCM, Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) for cleavage

-

Solid-phase synthesis vessels (e.g., fritted syringes or a parallel synthesizer)

Procedure:

-

Resin Swelling and Amine Coupling:

-

Swell the Rink Amide resin in DMF for 1 hour.

-

Couple a diverse set of primary amines to the resin using standard peptide coupling conditions (e.g., DIC/HOBt in DMF). This will form the basis of one point of diversity.

-

-

Sulfonylation:

-

Wash the resin thoroughly with DMF and DCM.

-

Treat the resin-bound amines with a solution of this compound (3 equivalents) and DIEA (5 equivalents) in DCM.

-

Shake the reaction vessels at room temperature for 16 hours.

-

Wash the resin extensively with DCM, DMF, and methanol, then dry under vacuum.

-

-

Cleavage and Isolation:

-

Cleave the sulfonamide products from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Collect the cleavage solution and precipitate the product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

-

Dry the final products under vacuum.

-

-

Analysis:

-

Analyze the purity and confirm the identity of the synthesized compounds by LC-MS and NMR spectroscopy.

-

Data Presentation

The following table provides representative data for a library of sulfamoyl benzamide derivatives synthesized from a substituted chlorosulfonylbenzoic acid, demonstrating the types of quantitative data that should be collected. The biological activity is presented as IC50 values against human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases), which are involved in various pathological processes like thrombosis, diabetes, and cancer.[3]

| Compound ID | Amine Substituent | Yield (%) | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 3a | p-chloroaniline | 68 | > 50 | 2.45 ± 0.19 | 1.83 ± 0.17 | > 50 |

| 3b | p-anisidine | 72 | > 50 | > 50 | > 50 | > 50 |

| 3c | n-butylamine | 75 | > 50 | > 50 | > 50 | > 50 |

| 3d | morpholine | 81 | 15.3 ± 1.1 | > 50 | > 50 | > 50 |

| 3i | N-(4-bromophenyl) | 78 | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |

| 3j | N-benzyl | 74 | > 50 | 0.89 ± 0.09 | > 50 | > 50 |

| 4d | N-cyclopropyl | 65 | > 50 | 0.65 ± 0.08 | > 50 | > 50 |

| 2d | (benzoic acid) | - | > 50 | > 50 | > 50 | 0.28 ± 0.07 |

Signaling Pathways and Experimental Workflows

Targeting Tumor-Associated Carbonic Anhydrase IX

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), with some showing selectivity for tumor-associated isoforms like CA IX.[8][9] CA IX is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CA IX can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor progression.

Caption: Inhibition of Carbonic Anhydrase IX by sulfonamides.

Experimental Workflow for Library Synthesis and Screening

The following diagram illustrates a typical workflow for the creation and biological evaluation of a compound library derived from this compound.

Caption: General workflow from library synthesis to lead optimization.

Conclusion

This compound is an invaluable starting material for the efficient construction of diverse sulfonamide libraries. The straightforward and robust reaction chemistry allows for the rapid generation of thousands of compounds for biological screening. The protocols and workflows presented here provide a solid foundation for researchers to establish their own library synthesis and screening programs, ultimately accelerating the discovery of new therapeutic agents. The potential for these libraries to yield inhibitors of key biological targets, such as carbonic anhydrase IX, highlights the continued importance of the sulfonamide scaffold in modern drug discovery.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase synthesis of benzylamine-derived sulfonamide library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid phase synthesis of benzamidine-derived sulfonamide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of sulfonate esters from alcohols, a fundamental transformation in organic chemistry crucial for drug development and the synthesis of complex molecules. Sulfonate esters are excellent leaving groups, making them valuable intermediates for nucleophilic substitution and elimination reactions. The most commonly used sulfonate esters in organic synthesis are tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and triflates (trifluoromethanesulfonates).[1]

General Principles

The conversion of an alcohol to a sulfonate ester involves the reaction of the alcohol with a sulfonyl chloride in the presence of a base.[1] The base serves to neutralize the hydrogen chloride that is generated during the reaction. Common bases used for this purpose include pyridine and triethylamine.[2] The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), at reduced temperatures to control the reaction rate and minimize side reactions. The choice of the sulfonylating agent and reaction conditions can be tailored based on the specific alcohol substrate and the desired sulfonate ester.

Experimental Protocols

This section details the procedures for the synthesis of two common types of sulfonate esters: mesylates and tosylates.

Protocol 1: Synthesis of Methanesulfonate Esters (Mesylates) from Alcohols

This protocol is a general and rapid procedure for the synthesis of mesylates from a variety of alcohols.[3]

Materials:

-

Alcohol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), dry

-

Water

-

10% Hydrochloric acid, cold

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the alcohol (1 equivalent) in dry dichloromethane (to make an approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.5 equivalents).[4]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[4] Maintain the temperature at 0 °C during the addition.

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.[4]

-

Upon completion, dilute the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water, cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[3][4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the desired methanesulfonate ester. Further purification can be achieved by chromatography if necessary.

Protocol 2: Synthesis of p-Toluenesulfonate Esters (Tosylates) from Alcohols

This protocol describes a general procedure for the tosylation of alcohols.

Materials:

-

Alcohol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) (catalytic)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the alcohol (1 mmol) in dichloromethane (5 mL) at 0 °C, add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.2 mmol).[5]

-

Add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise to the cooled mixture.[5]

-

Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for 12 hours.[5]

-

After the reaction is complete (monitored by TLC), add water (10 mL).

-

Wash the organic phase sequentially with a saturated solution of NaHCO3 (2 x 10 mL) and brine.[5]

-

Dry the organic layer over anhydrous Na2SO4.[5]

-

Filter and evaporate the solvent under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various sulfonate esters from different alcohol substrates as reported in the literature.

| Alcohol Substrate | Sulfonylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| (S)-Alaninol (BOC protected) | Methanesulfonyl chloride | Triethylamine | DCM | 0 | 4 | - | --INVALID-LINK-- |

| Phenylglycinol (phthalic anhydride protected) | Methanesulfonyl chloride | Triethylamine | DCM | 0 | 4 | - | --INVALID-LINK-- |

| Trifluoromethyl Carbinol | Methanesulfonyl chloride | Triethylamine | DCM | 0 | 4 | - | --INVALID-LINK-- |

| Homoallylic alcohol | p-Toluenesulfonyl chloride | Triethylamine/DMAP | Dichloromethane | 0 to RT | 12 | - | --INVALID-LINK-- |

| Benzyl alcohol | p-Toluenesulfonyl chloride | Potassium carbonate | Solid-state | RT | 5 min | Quantitative | --INVALID-LINK-- |

| 2,2,2-Trifluoroethanol | Methanesulfonyl chloride | SbCl5 (catalyst) | Neat | 80 | 6.5 | 98 | --INVALID-LINK-- |

Note: Yields were not always explicitly stated in the referenced procedures but are generally high for these reactions.

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism for the synthesis of sulfonate esters from alcohols.

References

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-(chlorosulfonyl)benzoate: A Versatile Linker for Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Application Note

Ethyl 4-(chlorosulfonyl)benzoate is emerging as a valuable heterobifunctional linker in the field of bioconjugation. Its utility lies in the strategic combination of a sulfonyl chloride moiety, which readily reacts with nucleophilic functional groups on biomolecules, and an ethyl benzoate group that can be further modified or serve as a stable structural component. This linker is particularly relevant for the development of antibody-drug conjugates (ADCs), protein-small molecule conjugates, and other targeted therapeutic and diagnostic agents.

The primary mode of action for this compound in bioconjugation involves the reaction of its sulfonyl chloride group with primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable sulfonamide bond. This reaction is typically performed under mild aqueous conditions, which helps to preserve the structural integrity and biological activity of the protein. The resulting sulfonamide linkage is known for its high stability, a critical attribute for bioconjugates intended for in vivo applications.

The ethyl benzoate portion of the linker provides a versatile handle for subsequent modifications. The ester can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to another molecule of interest, such as a cytotoxic drug, a fluorescent probe, or an imaging agent. This two-step conjugation strategy allows for a controlled and stepwise assembly of the final bioconjugate.

Key Applications:

-

Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Protein Labeling: The linker can be employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various research applications, including immunoassays, fluorescence microscopy, and flow cytometry.

-

Surface Immobilization: Biomolecules can be conjugated with this linker to facilitate their immobilization onto solid supports for applications in diagnostics and biocatalysis.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table summarizes typical performance metrics for aromatic sulfonyl chloride-based linkers in bioconjugation reactions with proteins. These values can serve as a general guideline for expectations when using this compound.

| Parameter | Typical Value/Range | Notes |

| Reaction pH | 7.5 - 9.0 | Higher pH favors the deprotonation of lysine ε-amino groups, increasing their nucleophilicity. |

| Reaction Temperature | 4 - 25 °C | Milder temperatures are preferred to maintain protein stability. |

| Linker-to-Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio needs to be determined empirically to achieve the desired degree of labeling while minimizing protein aggregation. |

| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |

| Conjugation Efficiency (Yield) | 30 - 70% | Highly dependent on the protein, buffer conditions, and linker concentration. |

| Stability of Sulfonamide Bond | High | Generally stable under physiological conditions. |

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. It is crucial to optimize these protocols for each specific application.

Protocol 1: General Protein Labeling with this compound

This protocol describes the initial conjugation of this compound to a protein, targeting surface-exposed lysine residues.

Materials:

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography [SEC] or dialysis)

Procedure:

-

Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.

-

Linker Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.

-

Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. b. Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with continuous gentle agitation.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and byproducts by purifying the protein conjugate using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC, starting with the modification of the antibody with this compound, followed by hydrolysis of the ethyl ester and subsequent conjugation of a drug.

Step 1: Antibody Modification with this compound

Follow Protocol 1 to conjugate this compound to the antibody.

Step 2: Hydrolysis of the Ethyl Ester

-

Buffer Exchange: Exchange the buffer of the antibody-linker conjugate into a mild alkaline buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0-9.5).

-

Hydrolysis: Incubate the solution at room temperature for 2-6 hours to facilitate the hydrolysis of the ethyl ester to a carboxylic acid. Monitor the reaction by mass spectrometry.

-

Purification: Purify the antibody-linker-COOH conjugate by SEC or dialysis to remove any remaining reactants.

Step 3: Drug Conjugation

-

Activation of Carboxylic Acid: a. To the antibody-linker-COOH conjugate in a suitable buffer (e.g., MES buffer, pH 6.0), add a molar excess of a carbodiimide crosslinker (e.g., EDC) and N-hydroxysuccinimide (NHS). b. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Drug Coupling: a. Add the amine-containing drug to the activated antibody conjugate. b. Adjust the pH of the reaction mixture to 7.5-8.0 and incubate for 2-4 hours at room temperature.

-

Purification: Purify the final ADC using SEC or another appropriate chromatography method to remove unconjugated drug and other reagents.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for bioconjugation.

Caption: Reaction of this compound with a protein.

Caption: Workflow for two-step ADC synthesis.

Caption: Component relationships in bioconjugation.

Application Notes and Protocols for the Scalable Synthesis of Ethyl 4-(chlorosulfonyl)benzoate Derivatives

Introduction